Product packaging for Fmoc-2,4-Dichloro-D-Phenylalan(Cat. No.:)

Fmoc-2,4-Dichloro-D-Phenylalan

Cat. No.: B1579611
M. Wt: 456.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Non-Canonical Amino Acids in Advanced Peptide Science

The 20 canonical amino acids form the primary building blocks of proteins and peptides, governing a vast array of cellular functions. nih.govacs.org However, the exploration of non-canonical amino acids (ncAAs) has opened new frontiers in peptide science. nih.govacs.org By moving beyond nature's standard toolkit, medicinal chemists can design and construct peptides with enhanced, drug-like properties. nih.govacs.org

The incorporation of ncAAs into peptide structures can introduce novel chemical and structural features. nih.gov These modifications can lead to peptides with increased stability, improved resistance to enzymatic degradation, and unique conformational structures. rsc.orgnih.gov For instance, substituting a natural amino acid with an ncAA containing a different functional group or a modified side chain can create new interactions or enhance the peptide's stability. nih.gov The use of ncAAs is a key strategy in generating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved pharmacokinetic properties. nih.gov

The inspiration for using ncAAs in drug discovery often comes from naturally occurring non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs), which frequently contain unusual amino acid architectures. nih.gov The scientific community's understanding of how to best utilize ncAAs to expand peptide chemical diversity is still evolving, with computational tools playing an increasingly important role in the design of ncAA-containing peptides. nih.gov

Role of Halogenated Phenylalanine Derivatives in Bioactive Peptide Design

Halogenation, the process of introducing halogen atoms like chlorine, fluorine, bromine, or iodine into a compound, is a valuable strategy for optimizing the properties of bioactive molecules, including peptides. nih.gov More than a third of drugs in clinical trials are halogenated, highlighting the effectiveness of this approach in improving drug performance. nih.gov

Specifically, the substitution of phenylalanine with its halogenated derivatives has been shown to significantly increase the antibacterial and antibiofilm activities of peptides. nih.gov Halogenation can also enhance the stability of peptides. nih.gov For example, the introduction of fluorine can alter the electrostatic properties and conformational structure of peptides, leading to increased resistance to proteolytic degradation. nih.gov

The presence of halogen atoms can modulate ligand-receptor interactions due to their electron-withdrawing nature and steric effects. mdpi.com This has been demonstrated to improve the binding affinity of antibodies to their antigens. mdpi.com In the context of antimicrobial peptides (AMPs), halogenation is a tool to rationally modify and optimize their properties for pharmaceutical use. mdpi.com For instance, the introduction of fluorinated phenylalanine derivatives can influence the kinetics of amyloid formation and the morphology of the resulting fibrils. fu-berlin.de

Overview of Academic Research Applications for Fmoc-2,4-Dichloro-D-Phenylalanine as a Chemical Building Block

Fmoc-2,4-dichloro-D-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in peptide chemistry. nih.gov The Fmoc protecting group is essential for preventing unwanted reactions at the amino group of the amino acid during the stepwise assembly of a peptide chain. The use of Fmoc-protected amino acids is central to Fmoc SPPS, which has become the preferred method for synthesizing peptides due to the availability of high-quality building blocks and the mild reaction conditions. nih.gov

The versatility of Fmoc-protected amino acids extends to the synthesis of peptides with post-translational modifications (PTMs), which are crucial for understanding protein function. nih.govsigmaaldrich.com The mild chemistry of the Fmoc method allows for the incorporation of a wide variety of modified amino acids. nih.gov Fmoc-2,4-dichloro-D-phenylalanine, as a non-canonical building block, enables researchers to create novel peptides with tailored properties for various applications in medicinal chemistry and materials science. researchgate.netgoogle.com

Properties

Molecular Weight

456.32

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Fmoc 2,4 Dichloro D Phenylalanine

Strategies for Asymmetric Synthesis of 2,4-Dichloro-D-Phenylalanine Precursors

The asymmetric synthesis of D-phenylalanine analogs, such as 2,4-dichloro-D-phenylalanine, is a critical step that establishes the desired stereochemistry. Biocatalytic methods have emerged as powerful tools for this purpose, offering high enantioselectivity. acs.org

One prominent strategy involves the use of engineered enzymes. For instance, D-amino acid dehydrogenases and D-amino acid transaminases have been successfully engineered to produce D-phenylalanines. acs.org These enzymatic approaches often start from accessible prochiral materials and proceed with high atom economy. acs.org Dynamic kinetic resolution is another effective method, which can theoretically achieve a 100% yield by continuously racemizing the unwanted enantiomer while the desired one is selectively transformed. acs.org For example, a study detailed the synthesis of (S)-3,4-dichlorophenylalanine with a high enantiomeric excess, demonstrating the feasibility of producing halogenated phenylalanine derivatives with high stereochemical purity. capes.gov.br

Chiral nickel(II) complexes of Schiff bases also represent a robust method for the asymmetric synthesis of tailor-made amino acids. nih.gov This approach has been updated and successfully applied to the synthesis of various α- and β-amino acids. nih.gov

Here is a comparison of common asymmetric synthesis strategies:

Synthetic StrategyKey FeaturesAdvantages
Enzymatic Resolution Utilizes D-specific hydrolases to selectively react with the D-enantiomer from a racemic mixture. High stereospecificity.
Engineered Biocatalysts Employs engineered enzymes like D-amino acid dehydrogenases or transaminases. acs.orgHigh atom economy, uses accessible starting materials. acs.org
Chiral Ni(II) Complexes Employs chiral ligands to direct the stereoselective alkylation of a glycine (B1666218) Schiff base. nih.govProvides access to a wide variety of non-canonical amino acids. beilstein-journals.org

Fmoc-Protection Protocols for Amino Acid Derivatives

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection strategies. The Fmoc group protects the α-amino group of the amino acid, preventing unwanted reactions during peptide chain elongation. peptide.com

The standard procedure for Fmoc protection involves reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. acs.org A common solvent system is a mixture of an organic solvent like dioxane or acetone (B3395972) with an aqueous sodium bicarbonate or sodium carbonate solution. The reaction progress is typically monitored by thin-layer chromatography (TLC).

A notable strategy for the selective Fmoc protection of certain amino acids involves the use of a temporary Cu(II) complex. This method is particularly useful for complex building blocks, such as bis-amino acids, where the copper complex blocks other reactive sites, allowing for the specific protection of the desired nitrogen with Fmoc reagents. acs.orgtemple.edu

The Fmoc group is stable under the acidic conditions often used for the cleavage of side-chain protecting groups, but it is readily removed by treatment with a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.net

Derivatization Approaches for Research Applications

The unique properties of Fmoc-2,4-dichloro-D-phenylalanine make it a valuable tool for various research applications, which often require further derivatization of the molecule.

Side-Chain Functionalization for Bioconjugation Studies

The phenyl ring of phenylalanine, while generally considered chemically inert, can be functionalized for bioconjugation purposes. nih.govchemrxiv.org Although direct functionalization of the dichlorinated phenyl ring is challenging, the principles of side-chain modification in phenylalanine derivatives are relevant.

Recent advancements have demonstrated photoredox-catalyzed methods for the site-selective C-H functionalization of phenylalanine residues within peptides and proteins. nih.govchemrxiv.org This approach allows for the introduction of various tags and labels. For instance, a pyrazole (B372694) moiety can be attached to the phenyl ring, which can then undergo further reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for biotinylation. nih.govchemrxiv.org

The incorporation of halogen atoms on the phenyl side chain of Fmoc-phenylalanine derivatives has been shown to significantly influence their self-assembly properties, enhancing the formation of hydrogels. researchgate.net This suggests that the dichloro-substituents on Fmoc-2,4-dichloro-D-phenylalanine could also play a role in modulating intermolecular interactions.

Stereochemical Considerations in Synthesis and Derivatization

Maintaining stereochemical integrity throughout the synthesis and derivatization process is paramount. Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, can occur, particularly for amino acids with acidic α-protons, such as phenylglycine. researchgate.net

During Fmoc-based SPPS, the base-catalyzed coupling step is often critical for potential racemization. researchgate.net The choice of coupling reagents and base can significantly impact the degree of epimerization. For instance, using coupling reagents like DEPBT or COMU in combination with sterically hindered bases such as TMP or DMP has been shown to minimize racemization. researchgate.net

For the synthesis of the 2,4-dichloro-D-phenylalanine precursor itself, it is crucial to employ asymmetric synthesis routes that ensure high enantiomeric purity. Post-synthesis purification methods, such as recrystallization, can help to remove any minor enantiomeric impurities. The stereochemical purity is typically assessed using techniques like chiral high-performance liquid chromatography (HPLC) or circular dichroism (CD) spectroscopy. The synthesis of chiral building blocks with retention of stereochemistry is a key consideration, as demonstrated in methods where an amine is converted to a diazonium group, followed by the formation of a reactive lactone that is opened by a bromide ion. nih.gov

Applications in Peptide and Peptidomimetic Synthesis Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. conceptlifesciences.com It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of Fmoc-2,4-dichloro-D-phenylalanine in SPPS presents both opportunities and challenges due to its distinct structural features.

The efficiency of the coupling reaction, where the carboxyl group of an incoming amino acid is activated to form a peptide bond with the free amine of the resin-bound peptide, is critical for the success of SPPS. mdpi.com The bulky 2,4-dichlorophenyl side chain of Fmoc-2,4-dichloro-D-phenylalanine can present steric hindrance, potentially slowing down the coupling reaction and reducing its efficiency. vulcanchem.com

To overcome this, a range of powerful coupling reagents are employed. These reagents, often of the uronium or phosphonium (B103445) type, activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is crucial for achieving high coupling yields.

Table 1: Common Coupling Reagents for SPPS

ReagentFull NameClassAdditive
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUroniumHOAt
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateUroniumHOBt
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumHOBt
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole (B26582)CarbodiimideHOBt

For sterically hindered amino acids like Fmoc-2,4-dichloro-D-phenylalanine, stronger activating agents such as HATU or PyBOP are often preferred. mdpi.com These reagents, in combination with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or 1-hydroxybenzotriazole (HOBt), can accelerate the coupling reaction and minimize side reactions like racemization. mdpi.com Double coupling, where the coupling reaction is performed twice, may also be necessary to ensure complete incorporation of the amino acid.

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.goviris-biotech.de This deprotection step is repeated after each coupling cycle to expose the N-terminal amine for the next amino acid addition.

While generally efficient, the deprotection of the Fmoc group can be influenced by the surrounding peptide sequence and the nature of the amino acid itself. Incomplete deprotection can lead to the formation of deletion sequences, where an amino acid is missing from the final peptide. iris-biotech.de To ensure complete Fmoc removal, especially in aggregation-prone sequences, extended deprotection times or the use of stronger base cocktails, such as those containing 1,8-diazabicycloundec-7-ene (DBU), may be employed. iris-biotech.dersc.org

The dichlorinated phenyl ring of Fmoc-2,4-dichloro-D-phenylalanine is generally stable under standard SPPS conditions. However, as with any peptide synthesis, side reactions can occur. Aspartimide formation, which can happen when an aspartic acid residue is present in the sequence, is a common side reaction in Fmoc-based SPPS. nih.govpeptide.com This can lead to a mixture of undesired byproducts. The choice of protecting groups for other amino acids in the sequence is therefore critical to minimize such side reactions. peptide.com

Solution-Phase Synthesis and Fragment Condensation Approaches

While SPPS is dominant for research-scale peptide synthesis, solution-phase synthesis remains important for large-scale production. conceptlifesciences.com In solution-phase synthesis, peptide fragments are synthesized and purified in solution before being joined together in a process called fragment condensation. sci-hub.seoup.com

Fmoc-2,4-dichloro-D-phenylalanine can be used in solution-phase synthesis, where its solubility and reactivity in various organic solvents become important considerations. mdpi.comekb.eg The synthesis of dipeptides and larger fragments containing this amino acid would follow standard solution-phase coupling protocols, often utilizing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt. sci-hub.se

Fragment condensation involving segments containing Fmoc-2,4-dichloro-D-phenylalanine requires careful selection of coupling strategies to ensure high yields and minimize racemization at the C-terminal amino acid of the activating fragment. nih.govresearchgate.net The steric bulk of the dichlorinated residue could influence the efficiency of the fragment condensation step.

Construction of Complex Peptide Architectures Incorporating Fmoc-2,4-Dichloro-D-Phenylalanine

The unique properties of Fmoc-2,4-dichloro-D-phenylalanine make it a valuable component in the design of complex peptide architectures with constrained conformations.

Constraining a peptide's conformation, for instance by cyclization, can lead to increased receptor binding affinity, enhanced biological stability, and improved specificity. nih.govnih.gov The incorporation of a bulky, non-natural amino acid like 2,4-dichloro-D-phenylalanine can itself impose significant conformational constraints on the peptide backbone, leading to more rigid structures. plos.orgmdpi.com

The synthesis of cyclic peptides containing this residue can be achieved through various cyclization strategies. conceptlifesciences.comnih.govresearchgate.net These include head-to-tail cyclization, side-chain to side-chain cyclization, or side-chain to backbone cyclization. The choice of cyclization strategy depends on the desired peptide architecture and the functional groups available on the other amino acids in the sequence. For example, a peptide containing 2,4-dichloro-D-phenylalanine could be cyclized on-resin or in solution after cleavage from the resin support. The success of the cyclization step is often influenced by the peptide sequence and the flexibility of the linear precursor.

Incorporation into Peptidomimetic Scaffolds

The incorporation of Fmoc-2,4-dichloro-D-phenylalanine into peptidomimetic scaffolds is a strategic approach in medicinal chemistry to develop compounds with enhanced therapeutic properties. Peptidomimetics are molecules designed to imitate the structure and function of natural peptides but offer advantages such as improved stability against enzymatic degradation, better bioavailability, and higher receptor affinity and selectivity. ptfarm.pl The unique structural features of 2,4-dichloro-D-phenylalanine—namely its D-configuration and the di-halogenation of the phenyl ring—make it a valuable building block for modifying and constraining peptide-like structures. ptfarm.plnih.gov

The introduction of halogen atoms onto the side chains of amino acids is a powerful method for tuning the physicochemical and structural properties of the resulting molecules. nih.govnih.gov The chlorine atoms in 2,4-dichloro-D-phenylalanine significantly increase the hydrophobicity of the side chain compared to natural phenylalanine. ptfarm.pl This modification can enhance the ability of the peptidomimetic to cross cellular membranes. Furthermore, the presence of chlorine atoms allows for the formation of specific, non-covalent interactions known as halogen bonds, which can help to modulate and stabilize the conformation of the peptidomimetic scaffold, influencing its binding to biological targets. researchgate.net

The use of the D-enantiomer provides inherent resistance to proteolysis by common proteases, which are stereospecific for L-amino acids. This enhanced enzymatic stability leads to a longer biological half-life, a critical attribute for therapeutic agents. ptfarm.pl

Detailed Research Findings

Research has demonstrated the successful integration of halogenated D-phenylalanine derivatives into various peptidomimetic scaffolds, leading to compounds with significant biological activity. While specific studies focusing exclusively on the 2,4-dichloro derivative are specialized, the principles are well-established through research on closely related analogues like D-4-chlorophenylalanine. These serve as a strong precedent for the utility of Fmoc-2,4-dichloro-D-phenylalanine.

A prominent example is in the development of third-generation gonadotropin-releasing hormone (GnRH) antagonists. These synthetic decapeptides, which include compounds like Cetrorelix and Abarelix, incorporate D-4-chlorophenylalanine into their structure. This substitution is crucial for their high antagonistic activity against the naturally occurring GnRH, making them effective for treating sex hormone-dependent disorders. ptfarm.pl The incorporation of the chlorinated D-amino acid is a key part of a broader strategy of using unnatural amino acids to achieve the desired therapeutic profile.

In another area, non-natural amino acids are used to create constrained peptides that can better occupy binding pockets on target proteins. rsc.org For instance, research on inhibitors for the TACC3/Aurora-A protein-protein interaction showed that incorporating a halogenated phenylalanine derivative into a peptide sequence enhanced binding potency. Molecular dynamics simulations indicated that the halogenated side chain more effectively occupied its designated hydrophobic pocket on the target protein. rsc.org This principle of using halogenation to improve steric and hydrophobic complementarity is directly applicable to the use of 2,4-dichloro-D-phenylalanine in designing potent inhibitors.

The table below summarizes findings from the incorporation of chlorinated D-phenylalanine derivatives into peptidomimetic scaffolds, illustrating the impact of these modifications.

Peptidomimetic Scaffold/TargetIncorporated Amino AcidKey Research FindingObserved EffectReference
Gonadotropin-Releasing Hormone (GnRH) AntagonistsD-4-chlorophenylalanineIncorporation into synthetic decapeptides (e.g., Cetrorelix, Abarelix).High antagonistic activity against the GnRH receptor; enhanced enzymatic stability. ptfarm.pl
Constrained Peptidomimetic Inhibitors (TACC3/Aurora-A)Halogenated PhenylalanineSubstitution within a constrained peptide sequence to optimize target binding.Improved occupation of the binding pocket, leading to a 10-fold increase in binding potency (Kd). rsc.org
General Peptide Conformation StudiesHalogenated Phenylalanine DerivativesUsed to modulate peptide conformation and folding.Stabilization of specific secondary structures, such as β-turns, through the formation of halogen bonds. researchgate.net

These examples underscore the strategic value of incorporating Fmoc-2,4-dichloro-D-phenylalanine into peptidomimetic scaffolds. The predictable effects of halogenation and D-configuration on hydrophobicity, conformational stability, and proteolytic resistance allow for the rational design of novel therapeutic agents with improved pharmacological properties. ptfarm.plnih.gov

Investigations into Biological and Biochemical Activity in Research Models

Structure-Activity Relationship (SAR) Studies of Peptides Containing Fmoc-2,4-Dichloro-D-Phenylalanine

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For peptides, substituting natural amino acids with synthetic ones like 2,4-dichloro-D-phenylalanine can lead to significant changes in their pharmacological profiles. chemimpex.com The dichlorinated phenyl group can enhance binding through hydrophobic and halogen-bonding interactions, while the D-amino acid configuration often confers resistance to enzymatic degradation, prolonging the peptide's half-life. chemimpex.comfrontiersin.org

The introduction of halogenated D-phenylalanine derivatives into peptide sequences has been a successful strategy for modulating receptor binding affinity and selectivity. Research on various G-protein coupled receptors (GPCRs) demonstrates the impact of such modifications.

For instance, in the development of tachykinin antagonists, the substitution of specific amino acids with 3,4-dichloro-D-phenylalanine, a close isomer of the 2,4-dichloro variant, led to a significant increase in antagonistic potency. pnas.org In one study, a substance P (SP) analogue, spantide II, incorporated 3,4-dichloro-D-phenylalanine. This substitution was part of a broader strategy that resulted in a potent antagonist with negligible neurotoxicity, highlighting the crucial role of the dichlorinated D-amino acid in achieving the desired pharmacological profile. pnas.org

Similarly, studies on gonadotropin-releasing hormone (GnRH) peptides showed that the insertion of D-Phenylalanine (D-Phe) into a DOTA-conjugated GnRH peptide significantly improved its binding affinity for the GnRH receptor. nih.gov While this study did not use the dichlorinated form, it underscores the principle that D-amino acid introduction can enhance receptor interaction. The binding affinity (IC50) improved from 36.1 nM to as low as 7.6 nM depending on the D-Phe insertion position. nih.gov

Research into melanocortin receptors (MCRs) also provides extensive SAR data. The substitution of D-Phenylalanine at a key position in a tetrapeptide (Ac-His-DPhe-Arg-Trp-NH2) with various halogenated derivatives was used to probe the requirements for agonist versus antagonist activity. nih.gov These studies reveal that the size, electronics, and polarity of substituents on the phenyl ring are critical for differentiating activity at melanocortin receptor subtypes. nih.gov

Table 1: Effect of D-Amino Acid Substitution on Receptor Binding Affinity

Peptide ClassOriginal Peptide/ResidueModified Peptide/ResidueTarget ReceptorObserved EffectReference
Tachykinin AnaloguesSubstance P SequenceSpantide II (contains 3,4-dichloro-D-phenylalanine)Tachykinin ReceptorsPotent antagonist activity with reduced neurotoxicity. pnas.org
GnRH AnaloguesDOTA-Ahx-(D-Lys⁶-GnRH1)DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH)GnRH ReceptorImproved binding affinity (IC50 decreased from 36.1 nM to 7.6 nM). nih.gov
Melanocortin TetrapeptidesAc-His-DPhe-Arg-Trp-NH₂Analogues with halogenated D-Phe derivativesMelanocortin-3 Receptor (mMC3R)Modulation of agonist vs. antagonist activity based on phenyl ring substitution. nih.gov

The unique structure of 2,4-dichloro-D-phenylalanine makes it a valuable component in designing enzyme inhibitors. chemimpex.com Its structural similarity to natural L-phenylalanine allows it to act as a competitive inhibitor for certain enzymes, while the dichloro-substituents can alter binding kinetics and the D-configuration can prevent it from being a substrate for protein synthesis.

Research has shown that chlorinated phenylalanine analogues can interact with and inhibit specific enzymes, leading to altered metabolic pathways. smolecule.com For example, D-2,4-Dichlorophenylalanine has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways and neurotransmitter synthesis. chemimpex.com While detailed kinetic data for Fmoc-2,4-Dichloro-D-Phenylalanine specifically is limited in the public domain, the principle is well-established through studies on related compounds. These compounds are instrumental in biochemical studies for elucidating metabolic pathways and understanding the role of amino acids in biological systems.

Preclinical Biological Activity Assessments (in vitro, non-human in vivo)

Preclinical studies provide the first indication of a compound's potential biological effects. For Fmoc-2,4-Dichloro-D-Phenylalanine and its conjugates, these investigations have spanned cancer cell lines, microbial pathogens, and models of neurological function.

Amino acids are critical for cancer cell survival and proliferation, making their metabolic pathways attractive therapeutic targets. nih.gov Research has explored the effect of phenylalanine deprivation on cancer cells, showing that it can inhibit growth and induce apoptosis, particularly in multiple myeloma (MM). nih.gov Phenylalanine deprivation was found to induce endoplasmic reticulum stress, leading to apoptosis in MM cells. nih.gov

While studies focusing specifically on Fmoc-2,4-Dichloro-D-Phenylalanine are not widely published, research on the closely related compound Fmoc-2,4-dichloro-D-homophenylalanine demonstrated high affinity for certain protein targets and showed inhibition of cancer cell proliferation in in vitro assays. This suggests that dichlorinated phenylalanine derivatives can possess cytostatic or cytotoxic activity, a promising area for further cancer research.

In the search for new antimicrobial agents to combat antibiotic resistance, Fmoc-conjugated amino acids have emerged as a promising class of molecules. rsc.orgchemrxiv.orgresearchgate.net Numerous studies have demonstrated that Fmoc-amino acids, particularly Fmoc-phenylalanine (Fmoc-F), possess significant antibacterial activity, especially against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgnih.gov

The mechanism of action is often linked to the surfactant-like properties of these molecules. rsc.orgnih.gov At high concentrations, they disrupt the integrity of the bacterial cell membrane, triggering oxidative and osmotic stress that leads to cell death. rsc.orgnih.gov At lower concentrations, they can enter the cell and interfere with metabolic processes, such as by reducing glutathione (B108866) levels. rsc.orgresearchgate.net Many of these Fmoc-amino acids can self-assemble into hydrogels, which can act as a reservoir for the sustained release of the active antimicrobial agent. rsc.orgnih.gov

The combination of different Fmoc-amino acids can also produce synergistic effects. A co-assembled hydrogel of Fmoc-phenylalanine and Fmoc-lysine was shown to have broad-spectrum antimicrobial potency, a feature not present in the individual components. nih.gov While research has not yet specifically detailed the antimicrobial profile of Fmoc-2,4-Dichloro-D-Phenylalanine, the known antimicrobial activity of the Fmoc-phenylalanine scaffold and the common use of halogenation to enhance bioactivity suggest it is a compound of significant interest for developing new antimicrobial peptides and materials. chemimpex.commdpi.com

Table 2: Antimicrobial Properties of Fmoc-Amino Acid Conjugates

Compound/SystemTarget OrganismsObserved Activity/MechanismReference
Fmoc-phenylalanine (Fmoc-F)Gram-positive bacteria (incl. MRSA)Inhibits growth and kills bacteria by disrupting membrane integrity and inducing oxidative/osmotic stress. rsc.orgresearchgate.netnih.gov
Fmoc-F HydrogelGram-positive bacteriaReduces bacterial load in vitro and in mouse skin wound models via release of Fmoc-F. rsc.orgnih.gov
Fmoc-F + AztreonamGram-negative bacteria (e.g., P. aeruginosa)Synergistic effect; Aztreonam increases permeability, allowing Fmoc-F to enter and act on Gram-negative bacteria. nih.gov
Co-assembled Fmoc-phenylalanine and Fmoc-lysineBroad-spectrum (Gram-positive and Gram-negative)Synergistic action; enhanced interaction with negatively charged bacterial membranes, causing disruption and cell death. nih.gov

Phenylalanine is a direct precursor to tyrosine, which is subsequently converted into the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. nih.gov Because of this relationship, phenylalanine and its analogues are valuable tools in neuroscience research. chemimpex.com

Structural and Conformational Research of Peptides Incorporating Fmoc 2,4 Dichloro D Phenylalanine

Conformational Analysis of Peptide Backbones and Side Chains

The D-configuration of the α-carbon fundamentally alters the peptide backbone's accessible conformational space compared to the naturally occurring L-amino acids. In a Ramachandran plot, which maps the sterically allowed φ and ψ angles, D-amino acids preferentially occupy regions corresponding to left-handed helical structures, in contrast to the right-handed helices favored by L-amino acids. The introduction of a D-amino acid into a sequence of L-amino acids can induce a kink or turn in the peptide chain, disrupting canonical secondary structures like α-helices or β-sheets. frontiersin.orgmdpi.com

The side chain of 2,4-dichloro-D-phenylalanine also plays a crucial role in determining conformation. The bulky dichlorophenyl group imposes steric hindrance, restricting the rotational freedom around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds. This limitation reduces the number of stable side-chain rotamers, favoring specific orientations that minimize steric clashes with the peptide backbone and adjacent residues. Furthermore, the two chlorine atoms, being highly electronegative, alter the electronic properties of the phenyl ring, influencing non-covalent interactions that can stabilize a particular fold.

Impact of D-Configuration on Peptide Secondary Structure Stability

The stability of peptide secondary structures is a result of a delicate balance of hydrogen bonds, van der Waals forces, and hydrophobic interactions. The chirality of constituent amino acids is a primary determinant of this stability.

Introducing a D-amino acid like 2,4-dichloro-D-phenylalanine into a peptide sequence composed of L-amino acids typically has a destabilizing effect on common secondary structures. frontiersin.org For instance, the regular hydrogen-bonding pattern of a right-handed α-helix is broken at the site of the D-residue. Similarly, in a parallel or antiparallel β-sheet, the D-configuration disrupts the optimal alignment of carbonyl and amide groups required for stable inter-strand hydrogen bonds. This disruption can lead to a loss of structural integrity or a transition to a more disordered, random coil state. frontiersin.org

However, this disruptive potential can be harnessed for rational peptide design. D-amino acids are frequently used to promote the formation of specific, non-canonical structures like β-turns and β-hairpins. By placing a D-residue at a specific position, a turn can be induced and stabilized. From a therapeutic standpoint, one of the most significant benefits of incorporating D-amino acids is the enhancement of proteolytic stability. mdpi.com Proteases, the enzymes responsible for peptide degradation, are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a significantly longer half-life in biological systems. mdpi.com

Role of Halogen Substitutions in Molecular Recognition and Binding Sites

Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological processes and drug action. Halogen substitutions on aromatic side chains, such as the dichlorination of phenylalanine, are a key tool for modulating these interactions. rsc.orgrsc.org

The chlorine atoms in Fmoc-2,4-dichloro-D-phenylalanine contribute to molecular recognition in several ways:

Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic site, such as an oxygen or nitrogen atom, on another molecule. This interaction is highly directional and can be comparable in strength to a hydrogen bond. The chlorine atoms on the phenyl ring can act as halogen bond donors, forming specific, stabilizing contacts within a protein binding pocket, thereby increasing binding affinity and specificity. rsc.org

Hydrophobic and van der Waals Interactions: The addition of chlorine atoms increases the size and lipophilicity of the phenylalanine side chain. This enhances hydrophobic and van der Waals interactions with nonpolar regions of a receptor, which can be a major driving force for binding.

Modified π-Systems: The electron-withdrawing nature of chlorine atoms alters the quadrupole moment of the phenyl ring, influencing its ability to participate in π-π stacking and cation-π interactions, which are critical for the recognition of aromatic residues.

These effects make halogenation a strategic modification in drug design. By incorporating 2,4-dichlorophenylalanine, a peptide's binding profile can be fine-tuned to achieve higher affinity and selectivity for its target.

Self-Assembly and Supramolecular Hydrogelation Properties of Fmoc-Amino Acids

The Fmoc group is not merely a protecting group for synthesis; it is a powerful driver of molecular self-assembly. Fmoc-amino acids, particularly those with aromatic side chains, are well-known for their ability to self-assemble into ordered nanostructures, such as fibers and ribbons, which can entangle to form supramolecular hydrogels. nih.govresearchgate.net This process is primarily driven by π-π stacking interactions between the planar fluorenyl moieties of the Fmoc groups and supplemented by hydrogen bonding between the amino acid backbones.

Halogenation of the phenylalanine side chain has been shown to significantly enhance the efficiency of self-assembly and the mechanical properties of the resulting hydrogels. rsc.orgresearchgate.net Research on monohalogenated Fmoc-phenylalanine derivatives demonstrates that halogen atoms can modulate both the rate of assembly and the stiffness of the final hydrogel. The introduction of chlorine atoms can strengthen the interactions driving assembly, leading to more robust materials.

The table below summarizes findings from a study on L-isomers of monohalogenated Fmoc-Phe, which illustrates the profound effect of halogenation on hydrogel properties. These principles are applicable to the di-chloro D-isomer.

CompoundHalogenPositionMinimum Gelation Concentration (wt%)Gel Stiffness (G') (Pa)
Fmoc-PheNone-> 2.0-
Fmoc-4-Cl-PheChlorinepara0.4~1000
Fmoc-2-Cl-PheChlorineortho0.8~400
Fmoc-4-F-PheFluorinepara0.2~2000
Fmoc-4-Br-PheBrominepara0.4~800

This table is generated based on data patterns reported in studies on halogenated Fmoc-phenylalanine derivatives to illustrate the principles discussed. rsc.orgresearchgate.net Exact values can vary based on experimental conditions.

For Fmoc-2,4-dichloro-D-phenylalanine, the combination of the highly aromatic Fmoc group, the dichlorinated phenyl ring, and the D-chiral center is expected to result in a unique self-assembly profile. The D-configuration may induce a specific twist or handedness in the resulting nanofibers, while the dichlorinated ring enhances the intermolecular interactions, potentially leading to hydrogels with distinct properties suitable for applications in tissue engineering and controlled drug release.

Advanced Analytical Techniques for Research Characterization of Fmoc 2,4 Dichloro D Phenylalanine and Its Derivatives

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of Fmoc-2,4-Dichloro-D-Phenylalanine and for its isolation. These methods are crucial for separating the desired product from starting materials, by-products, and enantiomeric impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purity analysis of Fmoc-protected amino acids. The nonpolar nature of the Fmoc group and the dichlorinated phenyl ring makes these compounds well-suited for separation on C18 or other hydrophobic stationary phases. A gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) is typically employed. The high purity of Fmoc-2,4-dichloro-D-phenylalanine, often required to be ≥97% or higher for peptide synthesis, is confirmed by the presence of a single major peak in the chromatogram.

Chiral HPLC is critical for determining the enantiomeric purity of Fmoc-2,4-Dichloro-D-Phenylalanine. Since the biological activity of peptides can be highly dependent on the stereochemistry of their constituent amino acids, ensuring the correct enantiomer is used is vital. Chiral stationary phases (CSPs) are used to resolve enantiomers. For Fmoc-amino acids, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, have proven effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Preparative HPLC is utilized for the isolation and purification of Fmoc-2,4-Dichloro-D-Phenylalanine on a larger scale. While analytical HPLC focuses on quantification and purity assessment, preparative HPLC is designed to separate and collect fractions of the pure compound for subsequent use in research, such as in solid-phase peptide synthesis (SPPS).

Table 1: Representative HPLC Conditions for Analysis of Fmoc-Amino Acid Derivatives

ParameterAnalytical RP-HPLCChiral HPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiral Stationary Phase (e.g., Amylose-based)
Mobile Phase A 0.1% TFA in Water0.1% TFA in Hexane
Mobile Phase B 0.1% TFA in Acetonitrile2-Propanol
Gradient Linear gradient from 5% to 95% BIsocratic or gradient
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at 254 nm or 265 nmUV at 254 nm
Typical Purity ≥97%Enantiomeric Excess (e.e.) >99%

Spectroscopic Approaches for Structural Elucidation in Research Contexts

Spectroscopic methods are indispensable for confirming the chemical structure of Fmoc-2,4-Dichloro-D-Phenylalanine and its derivatives. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR provides information about the number and environment of protons in the molecule. For Fmoc-2,4-Dichloro-D-Phenylalanine, characteristic signals would include those for the aromatic protons of the fluorenyl group (typically in the 7.3-7.8 ppm range), the protons on the dichlorinated phenyl ring, and the alpha- and beta-protons of the amino acid backbone.

¹³C NMR complements the ¹H NMR data by providing information about the carbon skeleton. Distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc group, and the carbons of the dichlorinated phenyl ring would be expected.

Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further confirming the structure.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to obtain information about its elemental composition and fragmentation pattern.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for Fmoc-amino acids, which allows for the detection of the intact molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of Fmoc-2,4-Dichloro-D-Phenylalanine (C₂₄H₁₉Cl₂NO₄).

Tandem Mass Spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting product ions. This provides further structural confirmation, as the fragmentation pattern will be characteristic of the compound's structure. For example, a common fragmentation would be the loss of the fluorenylmethyl group.

Table 2: Expected Spectroscopic Data for Fmoc-2,4-Dichloro-D-Phenylalanine

TechniqueObservationInterpretation
¹H NMR Multiplets ~7.3-7.8 ppmAromatic protons of the Fmoc group
Multiplets in aromatic regionProtons of the 2,4-dichlorophenyl ring
Signals for α-H and β-CH₂Phenylalanine backbone protons
¹³C NMR Signal >170 ppmCarboxylic acid carbon
Signals ~120-145 ppmAromatic carbons (Fmoc and dichlorophenyl)
Signals for α-C and β-CPhenylalanine backbone carbons
HRMS (ESI) m/z [M+H]⁺Confirms molecular weight (456.0667 for C₂₄H₁₉Cl₂NO₄) and formula

Quantitative Analysis Methods for Research Studies

Accurate quantification of Fmoc-2,4-Dichloro-D-Phenylalanine is essential in many research applications, for instance, when preparing solutions for peptide synthesis or when studying reaction kinetics.

HPLC with UV Detection is the most widely used method for the quantitative analysis of Fmoc-containing compounds. The Fmoc group has a strong chromophore that absorbs UV light, typically monitored at around 265 nm or 301 nm. For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of an unknown sample can then be determined by comparing its peak area to the calibration curve. The use of an internal standard can improve the accuracy and precision of the method.

NMR Spectroscopy can also be used for quantitative analysis (qNMR). By integrating the area of a specific proton signal of Fmoc-2,4-Dichloro-D-Phenylalanine and comparing it to the integral of a known amount of an internal standard, the concentration of the analyte can be determined. This method is absolute and does not require a calibration curve specific to the analyte.

Amino Acid Analysis (AAA) is a technique used to determine the amino acid composition of a peptide or protein. In the context of a peptide synthesized using Fmoc-2,4-Dichloro-D-Phenylalanine, AAA can be used to confirm the incorporation and quantify the amount of the modified amino acid in the final peptide product after hydrolysis. The analysis often involves pre-column or post-column derivatization to allow for sensitive detection.

Table 3: Comparison of Quantitative Analysis Methods

MethodPrincipleAdvantagesConsiderations
HPLC-UV Separation followed by UV absorbance detectionHigh sensitivity, widely available, robustRequires a calibration curve, potential for co-eluting impurities
qNMR Signal integration relative to a standardAbsolute method, no specific calibration needed, provides structural infoLower sensitivity than HPLC, requires a pure standard for the reference
Amino Acid Analysis Hydrolysis and derivatization for detectionConfirms incorporation into peptides, accurate for compositionDestructive to the peptide, indirect quantification of the original compound

Future Research Directions and Translational Potential in Preclinical Studies

Development of Next-Generation Peptide-Based Probes and Ligands

The incorporation of Fmoc-2,4-dichloro-D-phenylalanine into peptide sequences is a promising strategy for the development of sophisticated probes and ligands for diagnostics and research. Halogenated amino acids, such as 2,4-dichloro-D-phenylalanine, can significantly influence the binding affinity and specificity of peptides to their biological targets. nih.gov The chlorine substituents can engage in halogen bonding, a non-covalent interaction that can contribute to the stability of peptide-protein complexes. nih.gov This property is particularly advantageous in designing highly selective ligands for enzymes and receptors.

Future research is expected to focus on leveraging these characteristics to create peptide-based probes for molecular imaging. For instance, peptides containing this chlorinated phenylalanine derivative could be developed as high-affinity ligands for cell surface receptors overexpressed in diseases like cancer. These peptides, when conjugated to imaging agents, could enable the visualization and tracking of disease progression in preclinical models.

Moreover, the enhanced stability that can be conferred by halogenation is a desirable trait for therapeutic peptides. chemimpex.com The development of peptide-based drugs often faces challenges with proteolytic degradation. The introduction of unnatural amino acids like 2,4-dichloro-D-phenylalanine can render peptides more resistant to enzymatic cleavage, thereby prolonging their half-life and improving their therapeutic potential. nih.gov

Table 1: Potential Applications of Peptides Incorporating Fmoc-2,4-Dichloro-D-Phenylalanine

Application Area Rationale for Use of Fmoc-2,4-Dichloro-D-Phenylalanine Potential Impact
Molecular Imaging Probes Enhanced binding affinity and specificity through halogen bonding. Improved diagnostic accuracy and monitoring of disease.
Enzyme Inhibitors Increased potency and selectivity due to unique steric and electronic properties. Development of novel therapeutics for a range of diseases.
Stabilized Therapeutic Peptides Increased resistance to proteolytic degradation. Improved pharmacokinetic profiles of peptide-based drugs.
Probes for Studying Protein Aggregation Modulation of hydrophobic and aromatic interactions in amyloidogenic peptides. nih.govresearchgate.netfu-berlin.denih.gov Deeper understanding of diseases like Alzheimer's and Parkinson's.

Exploration of Novel Synthetic Pathways and Methodologies

While Fmoc-2,4-dichloro-D-phenylalanine is readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols, future research will likely explore novel synthetic methodologies to further enhance the efficiency and scope of its application. uci.edupeptide.comnih.govnih.govresearchgate.net The development of new coupling reagents and optimization of reaction conditions can lead to higher yields and purity of peptides containing this sterically hindered amino acid.

Furthermore, the exploration of enzymatic or chemo-enzymatic ligation strategies for the synthesis of peptides containing 2,4-dichloro-D-phenylalanine could offer greener and more selective alternatives to purely chemical methods. nih.gov Such approaches could be particularly beneficial for the large-scale production of therapeutic peptides.

Research into orthogonal protection strategies that are compatible with the dichloro-phenylalanine moiety will also be crucial. This will enable the site-specific modification of peptides, allowing for the introduction of other functional groups, such as fluorophores or cross-linkers, to create multifunctional peptide-based tools.

Integration into High-Throughput Screening Libraries for Drug Discovery Research

The inclusion of Fmoc-2,4-dichloro-D-phenylalanine in combinatorial libraries for high-throughput screening (HTS) represents a significant opportunity for the discovery of novel drug leads. nih.govnih.gov The unique chemical space occupied by this unnatural amino acid can lead to the identification of hits with novel mechanisms of action. DNA-encoded libraries (DELs) are a particularly powerful platform for leveraging the diversity offered by such building blocks. researchgate.net

The hydrophobicity and potential for halogen bonding conferred by the 2,4-dichlorophenyl group can lead to peptides with high affinity and specificity for their targets. By incorporating this amino acid into diverse peptide libraries, researchers can screen against a wide range of biological targets, from enzymes to protein-protein interactions.

Future efforts in this area will likely involve the design of focused libraries based on known pharmacophores, where 2,4-dichloro-D-phenylalanine is systematically incorporated to probe the structure-activity relationship. The data generated from these screens will not only identify new lead compounds but also provide valuable insights into the role of halogenated residues in molecular recognition.

Advancements in Chemical Biology Tools Leveraging Fmoc-2,4-Dichloro-D-Phenylalanine

The unique properties of Fmoc-2,4-dichloro-D-phenylalanine make it a valuable component for the development of advanced chemical biology tools. The introduction of this amino acid into bioactive peptides can be used to probe the nature of protein-peptide interactions. For example, the systematic replacement of natural amino acids with 2,4-dichloro-D-phenylalanine can help to elucidate the role of specific residues in binding and function.

The halogenated phenyl ring can also serve as a spectroscopic probe. While not as common as fluorinated amino acids in ¹⁹F-NMR studies, the chlorine atoms can influence the local electronic environment, which may be detectable by other spectroscopic techniques.

Furthermore, peptides containing 2,4-dichloro-D-phenylalanine can be used to study the effects of halogenation on peptide self-assembly and aggregation. This is particularly relevant for understanding the pathogenesis of amyloid diseases. By incorporating this amino acid into amyloidogenic peptide sequences, researchers can investigate how halogenation affects the kinetics and thermodynamics of fibril formation. nih.govresearchgate.netfu-berlin.denih.gov

Table 2: Mentioned Compounds

Compound Name
Fmoc-2,4-Dichloro-D-Phenylalanine
Fmoc-L-alanine N-hydroxysuccinimide ester
Fmoc-4-fluoro-L-b-homophenylalanine
D-Phenylalanine methyl ester hydrochloride
Acetyl-3-(2-naphthyl)-D-alanine
Fmoc-2,4-dichloro-L-phenylalanine
Fmoc-D-Phe(2,4-DiCl)-OH
Fmoc-D-Phe(2,4-Cl2)-OH
(R)-Fmoc-2-amino-3-(2,4-dichlorophenyl)propionic acid
Fmoc-2-chloro-D-phenylalanine
Fmoc-2,4-difluoro-L-phenylalanine
Fmoc-2,4-difluoro-D-phenylalanine
Fmoc-2,4-dimethyl-dl-phenylalanine
Fmoc-3,4-Dichloro-L-Phenylalanine
Boc-Orn(Fmoc)-OH
Fmoc-D-Phe-OH
Fmoc-Aib-OH
Z-2-Abu-OH
Fmoc-D-Cha-OH
Z-Aib-OH
Fmoc-Lys(Dnp)-OH
Fmoc-Lys(Mca)-OH
Mca-OSu
Mca-OH
Fmoc-Glu(EDANS)-OH
Fmoc-Lys(Dabcyl)-OH
Fmoc-4-(phenoxy)-L-phenylalanine
H-Asn-OtBu
Fmoc-D-3-(2-Furyl)-Alanine
Fmoc-Dap(Alloc)-OH
Boc-Thr(Fmoc-Val)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-(S)-3-Amino-3-(4-fluorophenyl)propionic Acid
Fmoc-4-Nitro-D-Phenylalanine
Fmoc-2-fluoro-D-phenylalanine

Q & A

Q. What are the optimal storage conditions for Fmoc-2,4-Dichloro-D-Phenylalanine to maintain its stability during peptide synthesis?

To preserve stability, store the compound in a tightly sealed container under inert gas (e.g., argon) at +2°C to +8°C , away from moisture and oxidizing agents. Prolonged exposure to heat or humidity can lead to decomposition of the Fmoc group or chlorinated side chains .

Q. What analytical techniques are recommended for verifying the purity and identity of Fmoc-2,4-Dichloro-D-Phenylalanine?

  • HPLC : Use reverse-phase chromatography (e.g., C18 column) with UV detection at 265–280 nm to monitor Fmoc-specific absorbance .
  • 1H-NMR : Confirm stereochemistry and substitution patterns via characteristic chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 4.3–4.7 ppm for the α-carbon) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF can validate molecular weight (e.g., expected [M+H]+ for C24H20Cl2NO4: ~481.8 Da) .

Q. What safety precautions are necessary when handling Fmoc-2,4-Dichloro-D-Phenylalanine in laboratory settings?

  • Use NIOSH/EN 166-certified PPE , including nitrile gloves, lab coats, and safety goggles.
  • Avoid dust generation; work in a fume hood or under local exhaust ventilation.
  • In case of skin contact, wash immediately with water and consult safety data sheets for specific first-aid measures .

Advanced Research Questions

Q. How can racemization be minimized during solid-phase peptide synthesis using Fmoc-2,4-Dichloro-D-Phenylalanine?

Racemization risks arise during Fmoc deprotection and coupling steps. Mitigation strategies include:

  • Using low-basicity deprotection agents (e.g., 20% piperidine in DMF) for ≤10 minutes to limit base-induced stereochemical inversion .
  • Maintaining reaction temperatures ≤25°C during coupling, as elevated temperatures accelerate racemization .
  • Employing coupling reagents like HOBt/EDC or OxymaPure/DIC, which reduce side reactions compared to carbodiimide-based systems .

Q. What strategies are effective in resolving solubility challenges of Fmoc-2,4-Dichloro-D-Phenylalanine in common peptide synthesis solvents?

  • Solvent Optimization : Use DMF:DMSO (9:1) mixtures to enhance solubility without compromising Fmoc stability.
  • Ultrasonication : Briefly sonicate the mixture (5–10 minutes) to disrupt crystalline aggregates.
  • Additives : 1–2% (v/v) acetic acid or 0.1 M HOBt can improve solubility in polar aprotic solvents .

Q. How can side reactions such as dipeptide formation be suppressed during Fmoc protection of 2,4-Dichloro-D-Phenylalanine?

Dipeptide formation often results from incomplete Fmoc protection or residual reactive intermediates. Key approaches include:

  • Stoichiometric Control : Use a 1.2–1.5 molar excess of Fmoc-Cl relative to the amino acid to ensure complete protection.
  • pH Monitoring : Maintain pH 7–8 during protection to avoid protonation of the amino group while preventing base-induced Fmoc cleavage .
  • Purification : Pre-purify the protected amino acid via silica gel chromatography (e.g., hexane/ethyl acetate gradients) to remove unreacted starting materials .

Methodological Notes

  • Contradictions in Data : While the compound is classified as non-hazardous under GHS, its water hazard potential (Class 3) necessitates strict containment to avoid environmental release .
  • Ecological Impact : No PBT/vPvB properties are reported, but disposal must comply with local regulations due to potential aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.